molecular formula C27H30Cl4N4O3S B13781284 5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium CAS No. 28118-10-7

5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium

Cat. No.: B13781284
CAS No.: 28118-10-7
M. Wt: 632.4 g/mol
InChI Key: CBCXVHROZDDZRK-UHFFFAOYSA-N
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Description

“5,6-Dichloro-2-(3-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)-1-propenyl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium” is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually substituted benzimidazoles, which undergo various chemical transformations such as halogenation, alkylation, and sulfonation.

    Alkylation: The addition of ethyl groups to the nitrogen atoms of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while reduction may yield benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.

Medicine

In medicine, benzimidazole compounds are used as pharmaceutical agents. They are known for their efficacy in treating infections and diseases. This compound may be explored for its potential as a drug candidate.

Industry

In industry, benzimidazole derivatives are used in the production of dyes, pigments, and polymers. This compound may have applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    5,6-Dichlorobenzimidazole: A similar compound with chlorine atoms at the 5 and 6 positions.

    1,3-Diethylbenzimidazole: A compound with ethyl groups at the 1 and 3 positions.

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups such as chlorine, ethyl, and sulfonate. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

28118-10-7

Molecular Formula

C27H30Cl4N4O3S

Molecular Weight

632.4 g/mol

IUPAC Name

4-[5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate

InChI

InChI=1S/C27H30Cl4N4O3S/c1-5-32-22-13-18(28)19(29)14-23(22)33(6-2)26(32)9-8-10-27-34(7-3)24-15-20(30)21(31)16-25(24)35(27)12-11-17(4)39(36,37)38/h8-10,13-17H,5-7,11-12H2,1-4H3

InChI Key

CBCXVHROZDDZRK-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl

Origin of Product

United States

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